molecular formula C10H6N2O5 B1320127 5-(4-Nitrophenyl)oxazole-4-carboxylic acid CAS No. 914220-30-7

5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Cat. No.: B1320127
CAS No.: 914220-30-7
M. Wt: 234.16 g/mol
InChI Key: PUWYNVGKYCYJJF-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6N2O5 and its molecular weight is 234.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

5-(4-Nitrophenyl)oxazole-4-carboxylic acid and its derivatives are involved in various chemical synthesis and reactivity studies. The compound and related structures are used as precursors or intermediates in the synthesis of biologically active compounds. For example, the organocatalytic asymmetric Michael addition of 5H-oxazol-4-ones to nitroolefins, in the presence of a specific catalyst, produces Michael adducts that are valuable precursors for the synthesis of chiral α-alkyl-α-hydroxy carboxylic acid derivatives. These derivatives are versatile building blocks in many biologically active compounds (Qiao et al., 2013).

Detection and Sensing

Certain derivatives of this compound are employed as exclusive fluorescence sensors for specific compounds like 2, 4, 6-trinitrophenol (TNP). These sensors exhibit high selectivity and sensitivity, with the ability to detect TNP among other nitro aromatic compounds (NACs) with high quenching efficiency and low detection limit (Yan et al., 2017).

Luminescence Sensing

Innovative lanthanide metal–organic frameworks (MOFs) based on 1,2,3-triazole-containing tricarboxylic acid ligands derived from this compound have been synthesized for luminescence sensing. These MOFs exhibit selective detection of specific metal ions and nitroaromatic compounds, owing to their unique luminescence properties (Wang et al., 2016).

X-ray Structure Analysis

Derivatives of this compound are also used in crystallography for X-ray structure analysis. This analysis assists in understanding the molecular and crystal structure of these compounds, which is crucial for their application in various scientific research areas (Rybakov et al., 2002).

Safety and Hazards

In case of contact with eyes, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, one should move to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

Properties

IUPAC Name

5-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-10(14)8-9(17-5-11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYNVGKYCYJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598865
Record name 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914220-30-7
Record name 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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